Perhexiline maleate
Overview
Description
Perhexiline maleate is a medication that has been primarily used in the treatment of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart. It operates through a mechanism that does not involve beta adreno-receptor-blocking activity. Instead, it inhibits myocardial fatty acid catabolism, leading to an increased utilization of glucose by the heart. This unique mode of action makes perhexiline maleate an effective prophylactic agent for angina pectoris, as demonstrated in several clinical trials where it significantly reduced the frequency and severity of anginal attacks . Additionally, perhexiline maleate has been found to have applications beyond cardiology, such as reversing acquired resistance to doxorubicin in certain leukemia cells .
Synthesis Analysis
The synthesis of perhexiline maleate is not directly discussed in the provided papers. However, research into finding a substitute for perhexiline maleate due to its side effects has led to the synthesis of an arylalkylamine series with antianginal properties. The aim was to select a compound that is more rapidly hydroxylated than perhexiline maleate. This research indicates that the metabolic processing of perhexiline maleate, specifically its hydroxylation, is a significant factor in its pharmacokinetics and related side effects .
Molecular Structure Analysis
The molecular structure of perhexiline maleate is not explicitly detailed in the provided papers. However, its interactions with cytochrome P-450 suggest that its structure is such that it binds to liver microsomal cytochrome P-450, affecting its oxidative metabolism. This interaction is crucial in understanding the drug's pharmacokinetics and the search for more easily hydroxylated analogs .
Chemical Reactions Analysis
Perhexiline maleate's chemical reactions within the body include its effect on lipid metabolism, which is suggested to be a key factor in its therapeutic effects and side effects. It has been shown to induce the formation of myeloid bodies in human liver cell lines, which is similar to the effects observed in hepatocytes of patients treated with the drug. This indicates that perhexiline maleate may cause alterations in cell lipid metabolism, which could be associated with its ability to enhance the sensitivity of certain cells to other drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of perhexiline maleate that are relevant to its clinical use include its pharmacokinetics and the development of toxicity at certain plasma concentrations. The drug's efficacy and the risk of adverse effects such as hepatitis and peripheral neuropathy are closely related to its plasma concentrations. Maintaining plasma drug concentrations below a certain threshold (600 ng/ml) has been shown to markedly reduce the risk of long-term toxicity without significantly compromising its anti-anginal efficacy . Additionally, perhexiline maleate's effects on coronary flow distribution and myocardial oxygen consumption highlight its impact on the cardiovascular system's physical properties .
Scientific Research Applications
Cardiac Metabolic Agent
Perhexiline maleate has evolved in its applications and is currently recognized for its anti-ischemic properties, particularly in the management of ischemic heart disease. Initially categorized as a coronary vasodilator and later as a calcium channel antagonist, perhexiline has been re-identified as a cardiac metabolic agent. It operates through the inhibition of the enzyme carnitine palmitoyltransferase-1 (CPT-1). Its unique action mechanism and favorable hemodynamic profile, coupled with a deeper understanding of its adverse effects, have led to a renewed interest in its utility for severe myocardial ischemia management. Notably, its efficacy surpasses placebo when used alone or as an adjunct to other anti-anginal therapies, especially in refractory cases (Killalea & Krum, 2001).
Metabolic Manipulation in Heart Diseases
Perhexiline maleate plays a significant role in metabolic manipulation for treating ischemic heart disease. It alters myocardial metabolism, shifting the balance from free-fatty-acid metabolism to glucose metabolism, thereby enhancing oxygen efficiency during myocardial ischemia. This shift is particularly beneficial for patients with refractory angina who are on "optimal" medical therapy and have conditions not amenable to revascularization. Perhexiline is also considered promising for treating symptoms related to inoperable aortic stenosis, hypertrophic cardiomyopathy, and chronic heart failure (Lee, Horowitz, & Frenneaux, 2004).
Multiple Mechanisms of Action
The therapeutic benefits of perhexiline in heart failure (HF) are attributed to multiple mechanisms beyond its initial hypothesis of CPT-1 inhibition. Research suggests that its significant effects may be through the inhibition of surface membrane ion channels and impacts on cellular metabolism and reactive oxygen species (ROS) generation across the cardiovascular system. This multifaceted impact makes perhexiline a drug of interest for various cardiovascular conditions, although the exact mechanisms warrant further investigation (George et al., 2016).
Safety And Hazards
Perhexiline maleate is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes. Prolonged exposure can lead to serious damage to health, impaired fertility, and harm to unborn children . Long-term treatment has been associated with infrequent but serious adverse effects such as neurological, hepatic toxicity, renal impairment, loss of weight, and hypoglycaemia .
Future Directions
There is growing evidence that perhexiline has potent anti-cancer properties. It has been speculated that perhexiline could be repurposed as an anti-cancer agent, with potential added benefits of limiting cardiotoxicity induced by other chemotherapeutics . A recent study has identified perhexiline maleate as a promising target for future pancreatic cancer treatments .
properties
IUPAC Name |
(Z)-but-2-enedioic acid;2-(2,2-dicyclohexylethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZOTSLZMQDFLG-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021114 | |
Record name | Perhexiline maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perhexiline maleate | |
CAS RN |
6724-53-4, 103516-75-2, 103516-76-3 | |
Record name | Perhexiline maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6724-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perhexiline maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006724534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perhexiline maleate, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103516752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perhexiline maleate, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103516763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perhexiline maleate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758409 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Perhexiline maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,2-dicyclohexylethyl)piperidinium hydrogen maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.069 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERHEXILINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7V8Y90G0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PERHEXILINE MALEATE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GN57XTP25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PERHEXILINE MALEATE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84LEC42PQ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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